sodium;cyanoiminomethylideneazanide

Description

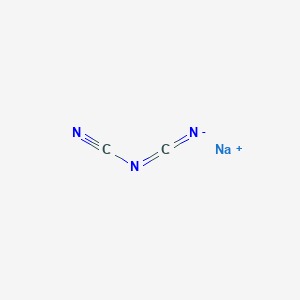

Sodium cyanoiminomethylideneazanide, also known as sodium dicyanamide (IUPAC name: sodium; dicyanoazanide), is an inorganic compound with the chemical formula NaN(CN)₂. It consists of a sodium cation (Na⁺) and a dicyanamide anion ([N(CN)₂]⁻). This compound is notable for its role as a precursor in organic synthesis and materials science. Its structure features two cyano groups bonded to a central nitrogen atom, forming a resonance-stabilized anion. Key physical properties include a molecular weight of 89.03 g/mol (calculated) and a crystalline solid state at room temperature .

Properties

IUPAC Name |

sodium;cyanoiminomethylideneazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2N3.Na/c3-1-5-2-4;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBPPZBJIFNGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N-])=NC#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[N-])=NC#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;cyanoiminomethylideneazanide involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

sodium;cyanoiminomethylideneazanide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

sodium;cyanoiminomethylideneazanide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and applications in drug development.

Industry: It is used in the production of various industrial products and materials

Mechanism of Action

The mechanism of action of sodium;cyanoiminomethylideneazanide involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Zinc Bis(cyanocyanamidate) (Zn[N(CN)₂]₂)

- Molecular Formula : C₄N₆Zn

- Molecular Weight : 197.473 g/mol .

- Applications: Used as a pharmaceutical intermediate and catalyst in organic reactions. Unlike sodium dicyanamide, zinc bis(cyanocyanamidate) incorporates a divalent zinc cation, enhancing its thermal stability and solubility in polar aprotic solvents.

- Key Difference : The Zn²⁺ cation increases coordination complexity, making it suitable for metal-organic frameworks (MOFs) and electrochemical applications .

(b) 1-Ethyl-3-Methylimidazolium Dicyanamide ([EMIM][N(CN)₂])

- Molecular Formula : C₈H₁₁N₅

- Molecular Weight : 177.21 g/mol .

- Applications : A room-temperature ionic liquid (RTIL) with high ionic conductivity, used in electrolytes for batteries and supercapacitors.

- Key Difference : The bulky organic cation ([EMIM]⁺) reduces lattice energy, resulting in a liquid state at room temperature. This contrasts sharply with the solid-state nature of sodium dicyanamide .

(c) Trihexyltetradecylphosphonium Dicyanamide ([P₆₆₆₁₄][N(CN)₂])

- Molecular Formula : C₃₂H₆₄N₃P

- Molecular Weight : 538.85 g/mol .

- Applications : Utilized in industrial solvents and extraction processes due to its hydrophobicity and chemical stability.

- Key Difference: The phosphonium cation imparts non-flammability and high thermal stability (>300°C), distinguishing it from alkali metal salts like sodium dicyanamide .

Comparison with Traditional Cyanide Salts

(a) Sodium Cyanide (NaCN)

- Molecular Formula : NaCN

- Molecular Weight : 49.01 g/mol .

- Applications : Gold extraction, electroplating, and organic synthesis.

- Key Difference : NaCN releases highly toxic HCN gas upon hydrolysis, whereas sodium dicyanamide is less volatile and exhibits lower acute toxicity. The dicyanamide anion’s resonance stabilization reduces its reactivity compared to cyanide ([CN]⁻) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Physical State (25°C) | Solubility in Water | Melting Point (°C) |

|---|---|---|---|---|

| Sodium Dicyanamide | 89.03 | Solid | Highly soluble | ~220 (decomposes) |

| Zinc Bis(cyanocyanamidate) | 197.47 | Solid | Moderate | >300 |

| [EMIM][N(CN)₂] | 177.21 | Liquid | Miscible | -20 |

| Sodium Cyanide | 49.01 | Solid | Highly soluble | 563 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.